molecular formula C16H24N4O4 B13487491 Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate

Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate

Cat. No.: B13487491
M. Wt: 336.39 g/mol
InChI Key: NAYIMYIHMQMARV-UHFFFAOYSA-N
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Description

Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a nitrophenyl ring, which is further substituted with a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate typically involves multiple steps One common route starts with the nitration of a suitable phenyl precursor to introduce the nitro groupFinally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate can undergo several types of chemical reactions:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate
  • Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate is unique due to the presence of both a nitrophenyl group and a piperazine ring. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)17-13-11-12(5-6-14(13)20(22)23)19-9-7-18(4)8-10-19/h5-6,11H,7-10H2,1-4H3,(H,17,21)

InChI Key

NAYIMYIHMQMARV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-]

Origin of Product

United States

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